(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one
Description
The compound (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one features a propan-1-one core substituted with a furan-2-yl group at position 1 and two hydrazinylidene moieties at positions 2 and 3. The hydrazinylidene groups are further functionalized with a 3-methylphenyl substituent and a hydrazine unit, respectively. Its stereochemistry is defined by the (2E,3E)-configuration, confirmed via single-crystal X-ray diffraction (SC-XRD) in analogous compounds .
Synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl precursors. For instance, similar Schiff base compounds are synthesized via reactions of aldehydes with amines or hydrazines under basic conditions . Structural characterization employs spectroscopic techniques (NMR, IR) and SC-XRD, refined using programs like SHELXL and OLEX2 .
Properties
IUPAC Name |
(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[(3-methylphenyl)hydrazinylidene]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-4-2-5-11(8-10)17-18-12(9-16-15)14(19)13-6-3-7-20-13/h2-9,17H,15H2,1H3/b16-9+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDFNRBKIOVVTO-URWADJDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C=NN)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one , hereafter referred to as FHP , is a hydrazone derivative featuring a furan moiety and multiple hydrazine groups. This structural configuration suggests potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological activity of FHP, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
FHP is characterized by the following molecular features:
- Molecular Formula: CHNO
- Molecular Weight: 284.32 g/mol
- IUPAC Name: this compound
The biological activity of FHP can be attributed to its ability to interact with various biological targets. The presence of hydrazine and furan groups allows for potential interactions with enzymes and receptors. Preliminary studies suggest that FHP may act as an inhibitor of key enzymes involved in disease processes, such as:
- Proteases : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) has been indicated in related compounds with similar structures .
Antiviral Activity
Recent research has highlighted the potential antiviral properties of compounds structurally related to FHP. For instance, derivatives containing furan and hydrazine moieties have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC values ranging from 1.55 μM to 10.76 μM . This suggests that FHP may possess similar antiviral activity, warranting further investigation.
Anticancer Properties
Hydrazone derivatives have been extensively studied for their anticancer properties. Compounds similar to FHP have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| FHP | HeLa | TBD | Apoptosis induction |
| F8-S43 | Vero | 10.76 | Protease inhibition |
| F8-B6 | MDCK | 1.57 | Covalent inhibition |
Study 1: Antiviral Efficacy
A study on related furan-based hydrazones evaluated their effectiveness against SARS-CoV-2 Mpro. The compound F8-S43 exhibited significant inhibitory activity with an IC value of 10.76 μM, indicating that similar compounds like FHP could be explored for antiviral applications .
Study 2: Cytotoxicity Assessment
In vitro studies on hydrazone derivatives revealed their cytotoxic effects on cancer cell lines such as HeLa and MCF7. These studies demonstrated that modifications in the hydrazine structure could enhance anticancer activity, suggesting a promising avenue for further research on FHP.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of α,β-unsaturated ketones with hydrazinylidene substituents. Key analogues include:
Substituent Impact:
Physicochemical Properties
- Solubility: The target compound’s furan and 3-methylphenyl groups balance hydrophobicity and polarity, offering moderate solubility in DMSO or chloroform. In contrast, nitro-substituted analogues (e.g., ) exhibit lower solubility due to increased polarity .
- Thermal Stability: Hydrazinylidene derivatives generally decompose above 200°C. Bromo- and chloro-substituted compounds (e.g., ) show higher thermal stability due to halogenated aryl groups .
Q & A
Q. What experimental and computational tools reconcile conflicting solubility data?
- Methodological Answer :
- Experimental : Use shake-flask method with UV-Vis quantification across solvents (e.g., water, DMSO) .
- Computational : Predict logP and solubility via COSMO-RS or ALOGPS .
- Cohort Validation : Compare results across multiple labs to rule out instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
